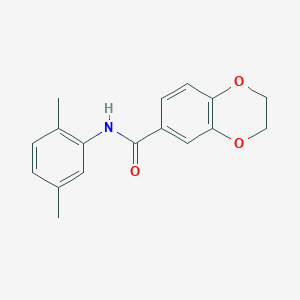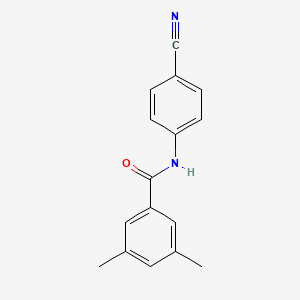
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide exerts its biological effects by modulating the activity of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide for lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant biological effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various disease states. Its anti-inflammatory and anti-cancer properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenol with 2-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-5-3-4-6-18-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQOQPLXNZONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)


![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)

![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)
![4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5813396.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5813400.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)
methanone](/img/structure/B5813439.png)